molecular formula C6H3BrClF2N B13912475 2-Bromo-6-chloro-4-(difluoromethyl)pyridine

2-Bromo-6-chloro-4-(difluoromethyl)pyridine

Cat. No.: B13912475
M. Wt: 242.45 g/mol
InChI Key: SEKAVWRKKGRVON-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(difluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H3BrClF2N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination and chlorination of pyridine derivatives under controlled conditions. For example, starting with 2-chloro-4-(difluoromethyl)pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(difluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the difluoromethyl group can enhance its binding affinity and specificity for certain biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

2-bromo-6-chloro-4-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H

InChI Key

SEKAVWRKKGRVON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)C(F)F

Origin of Product

United States

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